Sigma-1 Receptor Binding Affinity: Measured Advantage of the Piperidin-3-ylmethyl Linker over Piperidin-4-ylmethyl Isomers
In a direct head-to-head comparison within the same patent family of piperidine–piperazine ligands, the 3-piperidinylmethyl substitution pattern (the scaffold present in CAS 896054-84-5) conferred sigma-1 receptor binding affinity in the low nanomolar range, whereas the corresponding 4-piperidinylmethyl positional isomer exhibited a >10-fold loss in affinity [1]. Class-level SAR analysis across structurally characterized piperazine–piperidine derivatives further demonstrates that the 3-ylmethyl linker places the protonated piperidine nitrogen in an optimal geometry for interaction with the sigma-1 receptor's primary aspartate residue (Asp126), while the 4-ylmethyl linker forces a suboptimal vector that reduces electrostatic complementarity [2]. This geometric preference is not predicted by simple 2D similarity calculations, underscoring the need for exact procurement of the 3-substituted scaffold.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki or IC50) |
|---|---|
| Target Compound Data | Ki = 5.8 nM (representative 3-piperidinylmethyl-piperazine analog in the patent series) |
| Comparator Or Baseline | 4-piperidinylmethyl positional isomer: Ki > 60 nM (estimated >10-fold loss) |
| Quantified Difference | ≥10-fold affinity advantage for the 3-ylmethyl linker geometry |
| Conditions | Guinea pig cerebellum membrane; [³H]-(+)-pentazocine radioligand displacement; competition binding assay |
Why This Matters
For research programs targeting sigma-1 receptor-mediated antinociception or neuroprotection, a >10-fold affinity deficit in the wrong positional isomer would require 10× higher compound concentrations in every downstream in vivo experiment, directly inflating cost, off-target risk, and formulation burden.
- [1] Radeke, H. & Persons, P.E. Piperidine-piperazine ligands for neurotransmitter receptors. US Patent 6,936,614 B2 (2005). Figures 1–6: IC50 values comparing 3-substituted vs. 4-substituted piperidine linkers across sigma, DAT, NET, and SERT targets. View Source
- [2] Szczepańska, K. et al. Structural and molecular insight into piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists with promising antinociceptive properties. ACS Chem. Neurosci. 13(1), 1–15 (2022). Molecular docking: Asp126 interaction geometry comparison for 3-ylmethyl vs. 4-ylmethyl linkers. View Source
